N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields such as chemistry, biology, and medicine. This compound combines a methoxyacetyl group, a tetrahydroquinoline moiety, and a benzo[d]thiazole carboxamide structure, giving it unique properties and reactivity.
Mechanism of Action
Target of Action
The primary target of the compound N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is currently unknown. The compound belongs to the benzothiazole class of molecules, which have been found to exhibit a wide range of biological activities .
Mode of Action
Benzothiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .
Result of Action
Benzothiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
The activity of benzothiazole derivatives can be influenced by various factors, including the presence of other compounds and environmental conditions .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzothiazole derivative .
Cellular Effects
Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide can be approached through several pathways. One common method involves the following steps:
Synthesis of 2-methoxyacetyl chloride: : Methoxyacetic acid is reacted with thionyl chloride to produce 2-methoxyacetyl chloride under reflux conditions.
Formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : 1,2,3,4-tetrahydroquinoline is treated with 2-methoxyacetyl chloride in the presence of a base such as pyridine.
Coupling with benzo[d]thiazole-2-carboxylic acid: : The resulting intermediate is then coupled with benzo[d]thiazole-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods may involve more streamlined processes to enhance yield and reduce costs. Optimizations can include the use of automated reactors, continuous flow chemistry, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : Involving reagents like KMnO₄ or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: : Using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: : Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, and mild acidic or basic conditions.
Reduction: : Hydrogen gas, Pd/C, or NaBH₄.
Substitution: : Halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., NaOH, K₂CO₃).
Major Products Formed
Depending on the reaction conditions, products formed can include oxidized, reduced, or substituted derivatives of the parent compound, each with unique properties.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block for the synthesis of more complex molecules and functional materials.
Biology
Its molecular structure allows for potential interactions with biological macromolecules, making it a candidate for bioactive compound research.
Medicine
Due to its structural complexity, it can be explored for pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry
Its unique properties make it suitable for materials science applications, including the development of novel polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide: : Structural isomers and derivatives with slight modifications in functional groups.
Benzothiazole derivatives: : Compounds sharing the benzo[d]thiazole core structure, used in various scientific and industrial applications.
Tetrahydroquinoline derivatives: : Compounds containing the tetrahydroquinoline moiety, known for their bioactivity and synthetic versatility.
Uniqueness
This compound's combination of functional groups and core structures provides a unique reactivity profile, making it distinct from other similar compounds. Its potential in multiple scientific domains highlights its versatility and broad applicability.
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Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-12-18(24)23-10-4-5-13-8-9-14(11-16(13)23)21-19(25)20-22-15-6-2-3-7-17(15)27-20/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAIQWCSLWETJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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